molecular formula C10H12BrN3S B14908751 n-((4-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((4-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14908751
M. Wt: 286.19 g/mol
InChI Key: DVKLMZSVVVOSPJ-UHFFFAOYSA-N
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Description

n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a bromothiophene- and pyrazole-containing amine derivative. Structurally, it consists of a 2-(1H-pyrazol-1-yl)ethan-1-amine backbone substituted with a (4-bromothiophen-2-yl)methyl group at the nitrogen atom.

Key structural features include:

  • A pyrazole ring, contributing to hydrogen bonding and π-π stacking interactions.
  • A flexible ethanamine linker, allowing conformational adaptability for target binding.

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C10H12BrN3S/c11-9-6-10(15-8-9)7-12-3-5-14-4-1-2-13-14/h1-2,4,6,8,12H,3,5,7H2

InChI Key

DVKLMZSVVVOSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNCC2=CC(=CS2)Br

Origin of Product

United States

Biological Activity

The compound n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, identified by its CAS number 1153747-35-3, is a derivative of pyrazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H10_{10}BrN3_{3}S, with a molecular weight of 272.16 g/mol. The structure features a bromothiophene moiety linked to a pyrazole group via a methylene bridge.

PropertyValue
Molecular FormulaC9_{9}H10_{10}BrN3_{3}S
Molecular Weight272.16 g/mol
CAS Number1153747-35-3
DensityNot available
Melting PointNot available

Antimicrobial Activity

Research on similar pyrazole derivatives has shown promising antimicrobial properties. For instance, compounds with the pyrazole scaffold have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromothiophene group may enhance this activity through increased lipophilicity and potential interaction with bacterial membranes.

Anticancer Properties

Studies indicate that pyrazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Certain pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a related pyrazole compound against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests that this compound could have similar or enhanced activity due to structural similarities.
  • Anticancer Research : In vitro studies conducted on pyrazole derivatives showed inhibition of cell proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating potent anticancer properties that may be applicable to this compound.
  • Neuroprotective Study : A recent investigation into neuroprotective agents found that compounds with a similar thiophene-pyrazole structure were effective in reducing oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of the pyrazole nitrogen (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-4-amine) significantly impacts electronic properties. For example, 1-methyl substitution (CAS 1153747-35-3) increases hydrophobicity compared to the unsubstituted pyrazole in the target compound .
  • Bromothiophene vs. Other Heterocycles : Replacing bromothiophene with benzimidazole (e.g., in ) or thiazole () alters π-conjugation and redox behavior .

Physicochemical Properties

Property Target Compound 1-[(4-Bromothien-2-yl)methyl]-1H-pyrazol-5-amine N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Acetonitrile (inferred from synthesis) Ethanol/water mixtures (common for pyrazole amines)
Stability Stable under inert conditions Sensitive to light (bromothiophene) Stable at room temperature

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